2-Bromo-6-fluoroquinoline

Catalog No.
S768121
CAS No.
159870-91-4
M.F
C9H5BrFN
M. Wt
226.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-6-fluoroquinoline

CAS Number

159870-91-4

Product Name

2-Bromo-6-fluoroquinoline

IUPAC Name

2-bromo-6-fluoroquinoline

Molecular Formula

C9H5BrFN

Molecular Weight

226.04 g/mol

InChI

InChI=1S/C9H5BrFN/c10-9-4-1-6-5-7(11)2-3-8(6)12-9/h1-5H

InChI Key

GEDXYXFMKSPTLS-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CC(=N2)Br)C=C1F

Synonyms

2-BROMO-6-FLUOROQUINOLINE

Canonical SMILES

C1=CC2=C(C=CC(=N2)Br)C=C1F

2-Bromo-6-fluoroquinoline is a heterocyclic organic compound with the molecular formula C9H6BrF. It features a quinoline structure, which consists of a fused benzene and pyridine ring, along with two halogen substituents: bromine and fluorine. This compound is notable for its potential applications in medicinal chemistry and materials science, particularly as an intermediate in the synthesis of pharmaceutical agents and functional materials.

There is no current scientific research describing a specific mechanism of action for 2-Bromo-6-fluoroquinoline.

As with any new compound, it's important to exercise caution when handling 2-Bromo-6-fluoroquinoline. Due to the absence of specific data, treat it as a potentially hazardous material until more information becomes available. Standard laboratory safety practices like wearing gloves, eye protection, and working in a fume hood are recommended.

Future Research Directions

Given the limited research on 2-Bromo-6-fluoroquinoline, further investigation could explore its:

  • Synthesis and development of efficient production methods.
  • Characterization of its physical and chemical properties.
  • Computational modeling to predict its potential reactivity and biological activity.
  • Exploration of its applications in medicinal chemistry or material science.

Precursor for Radiopharmaceuticals:

One area of investigation involves using 2-Br-6-F quinoline as a precursor for the synthesis of radiopharmaceuticals. These are radiolabeled compounds used in medical imaging techniques like positron emission tomography (PET) scans.

A study published in the journal "Nuclear Medicine and Biology" describes the radiolabeling of 2-Br-6-F quinoline with the radioactive isotope fluorine-18 (18F). The researchers found that the radiolabeled compound showed promising properties for potential use in imaging the central nervous system [].

Typical of halogenated aromatic compounds. Key reactions include:

  • Nucleophilic Aromatic Substitution: The presence of the bromine atom allows for nucleophilic substitution reactions, where nucleophiles can replace the bromine atom under suitable conditions.
  • Cross-Coupling Reactions: This compound can undergo palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
  • Electrophilic Aromatic Substitution: The fluorine atom can influence the reactivity of the aromatic system, typically directing electrophilic attacks to the ortho or para positions relative to itself.

The biological activity of 2-bromo-6-fluoroquinoline has been explored in various contexts. Quinoline derivatives are often associated with a range of pharmacological activities, including:

  • Antimicrobial Properties: Some studies suggest that compounds like 2-bromo-6-fluoroquinoline may exhibit antimicrobial effects against certain bacterial strains.
  • Anticancer Activity: Quinoline derivatives are frequently investigated for their potential as anticancer agents. The unique substitution pattern in 2-bromo-6-fluoroquinoline may enhance its efficacy against specific cancer types.

The synthesis of 2-bromo-6-fluoroquinoline can be achieved through several methods:

  • Bromination of 6-Fluoroquinoline: This involves treating 6-fluoroquinoline with brominating agents such as N-bromosuccinimide or bromine in an appropriate solvent.
  • Multistep Synthesis: Starting from simpler precursors like o-fluoroaniline, one can employ a series of reactions including sulfonylation and amidation to introduce the bromine substituent effectively .

2-Bromo-6-fluoroquinoline has several important applications:

  • Pharmaceutical Intermediates: It serves as a building block for synthesizing various active pharmaceutical ingredients, particularly those targeting cancer and infectious diseases.
  • Material Science: Due to its unique electronic properties, it is used in developing organic light-emitting diodes (OLEDs) and other electronic materials.

Studies on the interactions of 2-bromo-6-fluoroquinoline with biological targets have shown promising results. For instance, its interactions with enzymes involved in drug metabolism and its binding affinity to specific receptors are areas of active research. These interactions can provide insights into its potential therapeutic uses and toxicity profiles.

Several compounds share structural similarities with 2-bromo-6-fluoroquinoline. Here are some notable examples:

Compound NameStructure TypeKey Features
4-Bromo-6-fluoroquinolineQuinoline derivativeUsed in anticancer drug synthesis
2-Bromo-6-fluoronaphthaleneNaphthalene derivativeUsed in OLEDs and organic photovoltaics
6-FluoroquinolineParent compoundPrecursor for various derivatives
4-FluoroquinolineQuinoline derivativeExhibits antimicrobial properties

Uniqueness of 2-Bromo-6-Fluoroquinoline

What sets 2-bromo-6-fluoroquinoline apart from these compounds is its specific combination of bromine and fluorine substituents at distinct positions on the quinoline ring. This unique substitution pattern can significantly influence its reactivity and biological activity, making it a valuable compound in both medicinal chemistry and materials science.

XLogP3

3.3

Wikipedia

2-Bromo-6-fluoroquinoline

Dates

Modify: 2023-08-15

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